Molybdenum--platinum (2/1)
Description
Significance of Bimetallic and Intermetallic Compounds in Contemporary Chemistry and Materials Science
Bimetallic and intermetallic compounds, formed from two or more metallic elements, are at the forefront of materials innovation. google.comresearchgate.net Unlike simple alloys, intermetallic compounds possess ordered crystal structures, leading to a unique combination of properties. google.comresearchgate.net These can include high melting points, exceptional mechanical strength, and distinct electronic and catalytic behaviors. google.com The strong chemical bonding between the constituent metals in intermetallics results in properties that are not merely an average of the individual metals but are often entirely new. researchgate.netdtic.mil
The synergistic effects in bimetallic systems, where the properties of the two metals are combined and enhanced, make them highly attractive for catalysis. researchgate.net By carefully selecting the constituent metals, researchers can tune the electronic structure and surface properties of these materials to optimize their performance in specific chemical reactions. researchgate.netresearchgate.net This has profound implications for industries ranging from chemical production to renewable energy.
Overview of Molybdenum-Platinum Systems: Academic Context and Research Trajectories
The Molybdenum-Platinum (Mo-Pt) system has been a subject of interest due to the complementary properties of the two metals. Platinum is a highly effective but expensive catalyst, while molybdenum is a more abundant transition metal with its own unique catalytic and electronic properties. fiveable.me Research into Mo-Pt bimetallic nanoparticles has shown that the combination of these two elements can lead to enhanced catalytic activity and stability for various reactions. asminternational.org
Studies have explored different compositions and structures of Mo-Pt materials, from nanoparticles to thin films. asminternational.orgCurrent time information in Phelps County, US. The primary focus of much of this research has been on catalytic applications, including reactions relevant to fuel cells and biomass conversion. Current time information in Phelps County, US.researchgate.net The interaction between molybdenum and platinum can modify the electronic properties of the platinum atoms, which in turn can enhance their catalytic performance and resistance to poisoning. asminternational.org
Rationales for Investigating Molybdenum-Platinum (2/1) Stoichiometry
The investigation into specific stoichiometries like Molybdenum-Platinum (2/1) is driven by the quest to discover new phases with potentially superior properties. While experimental phase diagrams of the Mo-Pt system primarily indicate the stable intermetallic compound MoPt₂, theoretical studies and computational modeling explore a wider range of possible compositions. asminternational.org The National Institute of Standards and Technology (NIST) includes "Mo₂Pt" in its repository of interatomic potential calculations, suggesting theoretical interest in this specific ratio. nist.gov
Furthermore, the existence of a "Mo₂Pt-type orthorhombic crystal structure" has been noted in other metallic systems, such as Ni-Cr alloys, indicating that this structural arrangement is crystallographically possible. osti.gov The exploration of such a stoichiometry in the Mo-Pt system is therefore a logical step in the systematic investigation of this binary system, aiming to understand its phase stability and to predict its properties.
Scope of Academic Inquiry for Molybdenum-Platinum (2/1)
The academic inquiry into the Molybdenum-Platinum (2/1) system, while primarily theoretical at present, encompasses several key areas. iiserb.ac.inlibretexts.org A central question is the thermodynamic stability of the Mo₂Pt phase. fiveable.me Researchers employ computational methods like Density Functional Theory (DFT) to calculate the formation energy and predict whether this compound could be synthesized under specific conditions of temperature and pressure. researchgate.net
Properties
CAS No. |
874460-18-1 |
|---|---|
Molecular Formula |
Mo2Pt |
Molecular Weight |
387.0 g/mol |
IUPAC Name |
molybdenum;platinum |
InChI |
InChI=1S/2Mo.Pt |
InChI Key |
NQMSTBDTZVUDSR-UHFFFAOYSA-N |
Canonical SMILES |
[Mo].[Mo].[Pt] |
Origin of Product |
United States |
Theoretical and Computational Research on Molybdenum Platinum 2/1 Systems
Quantum Mechanical Approaches to Electronic Structure Elucidation
Quantum mechanics forms the foundation for understanding the electronic structure of materials, which dictates their physical and chemical properties. osti.gov For Molybdenum-Platinum (2/1) systems, computational quantum mechanical methods are employed to describe the behavior of electrons and the nature of the bonding between molybdenum and platinum atoms.
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. youtube.comyoutube.com It is a primary tool for studying bimetallic compounds like Mo-Pt, providing a balance between computational cost and accuracy. nih.gov The core principle of DFT is that the ground-state properties of a system are a unique functional of its electron density. youtube.commdpi.com
In practice, DFT calculations for Mo-Pt systems involve solving the Kohn-Sham equations, which model the complex many-electron system as a set of non-interacting electrons moving in an effective potential. mdpi.com The accuracy of these calculations depends heavily on the choice of the exchange-correlation functional, which approximates the quantum mechanical effects of exchange and correlation. cmu.edu For transition metal systems, the Generalized Gradient Approximation (GGA), with functionals like the Perdew-Wang (PW91), is commonly applied. nih.gov To handle the rapid oscillations of electron wave functions near the atomic cores, methods such as the Projector Augmented Wave (PAW) are utilized. nih.gov
DFT is used to calculate a wide range of properties for Mo-Pt systems, including total energies, optimized geometric structures, atomic charge distributions, and molecular orbital energy levels, which are essential for understanding reactivity and stability. mdpi.com
The electronic properties of solid-state materials are often described by their band structure and Density of States (DOS). The band structure plots the allowed energy levels of electrons as a function of their wavevector (k) within the material's Brillouin zone, revealing whether the material is a metal, semiconductor, or insulator. cam.ac.ukyoutube.comscribd.com The DOS represents the number of available electronic states at each energy level. scribd.com A high DOS at a specific energy indicates that many states are available for occupation. scribd.com
For Mo-Pt systems, DFT calculations are used to determine the band structure and DOS. Analysis of the Partial Density of States (PDOS) is particularly insightful, as it breaks down the total DOS into contributions from different atoms (Mo, Pt) and different atomic orbitals (s, p, d). researchgate.net In Mo-Pt alloys and related compounds, the d-orbitals of both molybdenum and platinum are expected to dominate the electronic states near the Fermi level. ukaea.uk The hybridization of Mo d-states and Pt d-states is crucial in determining the material's electronic and catalytic properties. ukaea.uk For example, in studies of Pt(111) surfaces alloyed with Mo, analysis of the DOS shows that a large number of overlapping orbitals from Mo are responsible for stabilizing adsorbed reaction intermediates, which is a key factor in catalysis. nih.govnih.gov
To quantify the characteristics of the Mo-Pt bond, population analysis methods are applied to the results of DFT calculations. Mulliken population analysis is a common technique used to estimate partial atomic charges by partitioning the total electron population among the constituent atoms. uni-muenchen.dewikipedia.org This analysis can reveal the extent of charge transfer between molybdenum and platinum atoms. For instance, in a theoretical study of a Pt(111) surface alloyed with Mo, Bader charge analysis (an alternative to Mulliken) showed that the Mo atom loses a significant amount of electron charge (0.37 electrons) when interacting with an adsorbate during a chemical reaction, indicating its role as an electron donor in the bonding environment. nih.gov Such analyses are crucial for understanding how the electronic properties of one metal are modified by the other, which is fundamental to the design of bimetallic catalysts.
Computational Modeling of Surface and Interfacial Phenomena
The utility of Molybdenum-Platinum (2/1) systems, particularly in catalysis, is largely determined by their surface and interfacial properties. Computational modeling is essential for exploring how molecules interact with these surfaces and how chemical reactions proceed.
The first step in any surface-catalyzed reaction is the adsorption of reactant molecules onto the catalyst surface. The strength of this adsorption is a critical factor; if the binding is too weak, the reaction will not occur, and if it is too strong, the product will not desorb, poisoning the catalyst. The adsorption energy is a key descriptor calculated using DFT. It is defined as the difference between the total energy of the combined adsorbate-surface system and the sum of the energies of the isolated surface and the gas-phase molecule. A negative value indicates a stable, exothermic adsorption process.
DFT studies on systems containing both molybdenum and platinum have provided valuable data on adsorption energetics. For example, the adsorption of carbon monoxide (CO), a common probe molecule in catalysis, has been investigated. On a Pt atom supported on a MoS₂ surface, CO adsorbs with a calculated energy of -1.41 eV, indicating strong chemisorption. youtube.com In another study on γ-Mo₂N, the adsorption energy of CO was found to be -1.34 eV. researchgate.net These values highlight the strong interaction between CO and surfaces containing molybdenum and platinum.
| System | Adsorbate | Adsorption Energy (eV) | Reference |
|---|---|---|---|
| Pt on MoS₂ Surface | H₂ | -0.25 | youtube.com |
| Pt on MoS₂ Surface | CO | -1.41 | youtube.com |
| Pt on MoS₂ Surface | CO₂ | -0.27 | youtube.com |
| γ-Mo₂N(111) Surface | CO | -1.34 | researchgate.net |
Beyond simple adsorption, DFT can be used to map the entire energy landscape of a chemical reaction on a catalyst surface. This involves identifying the minimum energy path from reactants to products, which includes locating the transition state (TS)—the highest energy point along this path. nih.gov The energy difference between the initial state and the transition state is the activation energy barrier, which determines the rate of the reaction. nih.govnih.gov Methods like the Climbing Image Nudged Elastic Band (CI-NEB) are used to find these transition states and reaction pathways. nih.govnih.gov
A key example is the dissociation of water (H₂O), a crucial step in many energy-related processes. A DFT study on a Pt(111) surface alloyed with molybdenum investigated the H₂O → OH + H reaction. The calculations revealed that the presence of molybdenum significantly lowers the activation energy barrier for this reaction compared to pure platinum. nih.govacs.org This demonstrates the synergistic catalytic effect of combining molybdenum and platinum. The electronic structure analysis indicated that the Mo atom plays a direct role by stabilizing the adsorbed hydroxyl (OH) fragment, thereby facilitating the dissociation process. nih.govnih.gov
| Catalyst Surface | Reaction | Activation Energy (eV) | Reference |
|---|---|---|---|
| Pure Pt(111) | H₂O → OH + H | 0.64 | nih.govacs.org |
| Pt(111) alloyed with Mo | H₂O → OH + H | 0.20 | nih.govacs.org |
| Pt(111) alloyed with Ru and Mo | H₂O → OH + H | 0.14 | nih.govacs.org |
Electronic Metal-Support Interaction (EMSI) in Molybdenum-Platinum Architectures
The electronic metal-support interaction (EMSI) is a critical factor in dictating the catalytic properties of Molybdenum-Platinum (Mo-Pt) architectures. This interaction facilitates the modulation of the electronic structure of platinum, which in turn significantly influences its catalytic activity. researchgate.netnih.gov Tuning the metal-support interaction is recognized as an effective method for adjusting these electronic properties. researchgate.netnih.gov The phenomenon arises from the thermodynamic driving forces that lead to a redistribution of electrons between the platinum and the molybdenum-based support to achieve electronic equilibrium. rsc.org
Research has established a structure-activity relationship by correlating the catalytic activity with the average oxidation state of single-atom Pt, which is directly influenced by the EMSI. researchgate.netnih.gov This understanding at the atomic level provides a basis for the rational design of high-performance single-atom catalysts. researchgate.netnih.gov
Simulation of Molybdenum-Platinum (2/1) Nanostructure Evolution and Stability
Computational simulations, particularly those employing density functional theory (DFT), are essential tools for understanding the evolution and stability of Molybdenum-Platinum nanostructures. mdpi.comtubitak.gov.tr These studies provide insights into the atomic arrangements and energetic properties that govern the behavior of these bimetallic systems at the nanoscale. mdpi.comnih.gov
Theoretical calculations have been employed to predict the most stable, or thermodynamically favorable, configurations of Mo-Pt nanoclusters. A significant finding is that in the most energetically stable bimetallic Pt-Mo clusters, molybdenum atoms tend to occupy the center of the cluster, while platinum atoms cap the surface. tubitak.gov.tr This core-shell-like arrangement is a recurring theme in the quest for stable nanostructures.
Prolonged ripening periods in the synthesis process encourage the transformation of facets with high surface area or energy into more thermodynamically stable geometric configurations. nih.gov This process minimizes the total interfacial free energies. nih.gov For instance, if multiple molybdenum atoms are present, they show a preference for clustering together rather than dispersing throughout the nanoparticle. tubitak.gov.tr This information is crucial for designing synthesis methods that yield nanostructures with desired and stable morphologies.
Predicted Thermodynamically Favorable Configurations of Pt-Mo Clusters
| Cluster Composition | Predicted Favorable Arrangement | Energetic Rationale |
|---|---|---|
| Pt-Mo (Pt rich) | Mo atoms are located in the center, capped by Pt atoms. tubitak.gov.tr | Maximizes stronger Mo-Pt bonds and minimizes surface energy. |
| Pt-Mo (Mo > 1) | Mo atoms prefer to cluster together within the nanoparticle. tubitak.gov.tr | The formation of Mo-Mo bonds contributes to overall cluster stability. |
The stability of Molybdenum-Platinum clusters and nanoparticles is a key area of computational research. Studies have shown that the mixing of platinum and molybdenum is energetically favored and has a stabilizing effect on both elements. tubitak.gov.tr The average binding energies of mixed Pt-Mo clusters are higher than those of pure platinum or pure molybdenum clusters of the same size, indicating enhanced stability. tubitak.gov.tr
This increased stability can be attributed to strong metal-support interactions that prevent the agglomeration of nanoparticles. scispace.com For example, platinum nanoparticles supported on molybdenum oxides exhibit improved stability compared to those on a standard carbon support. Computational studies provide a framework for analyzing the relationships between the properties of bimetallic Pt-Mo clusters and their individual constituent components, which is crucial for the rational design of stable and functional nanomaterials. nih.gov
Comparative Stability of Pure vs. Mixed Clusters
| Cluster Type | Relative Stability Indicator | Reason for Stability |
|---|---|---|
| Pure Pt Clusters | Lower average binding energy compared to mixed clusters. tubitak.gov.tr | N/A |
| Pure Mo Clusters | Lower average binding energy compared to mixed clusters. tubitak.gov.tr | N/A |
| Mixed Pt-Mo Clusters | Higher average binding energy. tubitak.gov.tr | Mixing has a stabilizing effect on both Pt and Mo. tubitak.gov.tr |
Advanced Characterization Methodologies for Molybdenum Platinum 2/1 Systems
Spectroscopic Characterization Techniques
Spectroscopic methods are instrumental in probing the elemental composition, chemical states, and vibrational properties of Mo-Pt (2/1) materials.
X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. researchgate.netntu.edu.tw When a sample is irradiated with X-rays, photoelectrons are emitted from the top 1-10 nm of the surface. mccrone.com The kinetic energy of these photoelectrons is characteristic of the element and its oxidation state. jh.edu
For Molybdenum-Platinum (2/1) systems, XPS is crucial for determining the surface concentration of molybdenum and platinum and for identifying their respective oxidation states. tascon.eudtic.mil The binding energies of the Mo 3d and Pt 4f core levels are particularly informative. Variations in these binding energies, known as chemical shifts, provide insight into the local chemical environment and bonding interactions between molybdenum and platinum atoms. jh.edu For instance, an increase in the binding energy is typically associated with a higher positive oxidation state. jh.edu
Key Research Findings from XPS Analysis of Mo-Pt Systems:
Surface Composition: XPS can quantify the atomic ratio of Mo to Pt on the surface of the material, which can differ from the bulk composition due to surface segregation.
Oxidation State Analysis: The deconvolution of high-resolution Mo 3d and Pt 4f spectra allows for the identification and quantification of different oxidation states. For molybdenum, common oxidation states include Mo(0), Mo⁴⁺, Mo⁵⁺, and Mo⁶⁺. lmaleidykla.ltmpg.de For platinum, Pt(0), Pt²⁺, and Pt⁴⁺ are often observed.
Metal-Support Interactions: In supported Mo-Pt catalysts, XPS can reveal interactions with the underlying support material through shifts in the binding energies of both the metals and the support elements.
Below is an interactive data table summarizing typical binding energies for different oxidation states of molybdenum.
| Oxidation State | Mo 3d₅/₂ Binding Energy (eV) |
| Mo(0) | ~228.0 |
| Mo⁴⁺ (in MoO₂) | ~229.0 - 229.6 |
| Mo⁵⁺ | ~230.5 |
| Mo⁶⁺ (in MoO₃) | ~232.1 - 232.7 |
Note: These values are approximate and can vary depending on the specific chemical environment.
X-ray Absorption Spectroscopy (XAS) is a powerful technique for determining the local geometric and/or electronic structure of matter. nih.govresearchgate.net It is divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov
XANES provides information on the oxidation state and coordination chemistry of the absorbing atom by analyzing the features of the absorption edge. mdpi.comnih.gov For Mo-Pt (2/1), the position and shape of the Mo K-edge and Pt L₃-edge can reveal the average oxidation states of molybdenum and platinum, respectively.
EXAFS provides information about the local atomic structure, including bond distances, coordination numbers, and the identity of neighboring atoms. nih.gov By analyzing the oscillations in the absorption coefficient above the absorption edge, one can determine the radial distribution of atoms around the absorbing element.
Key Research Findings from XAS Analysis of Mo-Pt Systems:
Local Coordination Environment: EXAFS can determine the number of Mo-Mo, Mo-Pt, and Pt-Pt bonds and their respective distances, providing a detailed picture of the alloy's short-range order.
Electronic Structure: XANES spectra are sensitive to the density of unoccupied electronic states, offering insights into the electronic modifications that occur upon alloying Mo and Pt. mdpi.com
In-situ and Operando Studies: XAS is well-suited for in-situ and operando studies, allowing researchers to probe the structural and electronic changes in Mo-Pt (2/1) materials under reaction conditions. nih.gov
The following table presents a hypothetical EXAFS fitting result for a Mo-Pt (2/1) nanoparticle.
| Absorber-Backscatterer Pair | Coordination Number (N) | Bond Distance (R, Å) |
| Mo-Pt | 6.5 | 2.70 |
| Mo-Mo | 3.2 | 2.75 |
Infrared (IR) spectroscopy, particularly in the form of Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS), is a valuable tool for studying the adsorption of molecules on the surface of Mo-Pt (2/1) materials. irdg.org By analyzing the vibrational frequencies of adsorbed probe molecules, such as carbon monoxide (CO), information about the nature and availability of surface active sites can be obtained. researchgate.netacs.org
When CO adsorbs onto a metal surface, it forms a chemical bond that alters its vibrational frequency. The position, intensity, and shape of the IR bands of adsorbed CO are sensitive to the nature of the adsorption site (e.g., on-top, bridging), the electronic properties of the metal, and the presence of co-adsorbed species. nih.govresearchgate.net
Key Research Findings from IR/DRIFTS of Adsorbates on Mo-Pt Systems:
Surface Site Identification: The stretching frequency of CO adsorbed on platinum sites is typically observed in the range of 2000-2100 cm⁻¹, while CO on molybdenum sites can exhibit bands at different frequencies depending on the oxidation state of Mo. researchgate.net
Alloying Effects: The electronic interaction between Mo and Pt in an alloy can shift the CO stretching frequency compared to the pure metals, providing evidence of electronic modification.
Surface Coverage and Adsorption Strength: The intensity of the IR bands can be used to monitor the surface coverage of adsorbates, while the frequency can provide qualitative information about the adsorption strength.
The table below shows representative IR frequencies for CO adsorbed on different metal sites.
| Adsorption Site | Vibrational Frequency (cm⁻¹) |
| CO on Pt (linear) | ~2050 - 2090 |
| CO on Pt (bridged) | ~1800 - 1880 |
| CO on Moδ⁺ (0 < δ < 2) | ~2054 |
| CO on Mo⁴⁺ | ~2180 |
Auger Electron Spectroscopy (AES) and Low-Energy Electron Diffraction (LEED) are surface-sensitive techniques often used in ultra-high vacuum (UHV) environments to study the elemental composition and crystallographic structure of surfaces.
Auger Electron Spectroscopy (AES) is a technique used to determine the elemental composition of the surface of a material. researchgate.netwellesley.edu It is based on the analysis of the energies of Auger electrons emitted from the sample when it is bombarded with a primary electron beam. AES is highly sensitive to the top few atomic layers and can be used for depth profiling in conjunction with ion sputtering. wellesley.edursc.org In the context of Mo-Pt (2/1), AES can provide a rapid and semi-quantitative analysis of the surface elemental composition. researchgate.net
Low-Energy Electron Diffraction (LEED) is a technique for the determination of the surface structure of single-crystalline materials. cadence.comwikipedia.org A beam of low-energy electrons (typically 20-200 eV) is directed at the sample, and the resulting diffraction pattern of elastically scattered electrons is observed on a fluorescent screen. libretexts.orgyoutube.com The symmetry and spacing of the diffraction spots provide information about the surface unit cell. For a single-crystal Mo-Pt (2/1) alloy, LEED can be used to study surface reconstruction and the ordering of adsorbates. libretexts.orgmpg.de
Electron Microscopy and Imaging Techniques
Electron microscopy techniques are indispensable for visualizing the morphology and atomic structure of Mo-Pt (2/1) nanomaterials.
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) are powerful techniques for characterizing the size, shape, and crystal structure of nanomaterials. azonano.comyoutube.com In TEM, a beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the interaction of the electrons with the sample. youtube.com
HRTEM allows for the direct visualization of the atomic lattice of a material. atomfair.comyoutube.com By analyzing the lattice fringes in HRTEM images, it is possible to determine the interplanar spacing, identify the crystal structure, and observe defects such as dislocations and grain boundaries. atomfair.comresearchgate.netnih.gov
Key Research Findings from TEM/HRTEM of Mo-Pt Systems:
Nanoparticle Morphology: TEM images can reveal the shape of Mo-Pt (2/1) nanoparticles, which can be spherical, cubic, or irregular depending on the synthesis method. mdpi.comresearchgate.net
Particle Size Distribution: By analyzing a large number of particles from TEM images, a statistically significant particle size distribution can be obtained.
Crystallographic Information: HRTEM images and their corresponding Fast Fourier Transform (FFT) patterns can be used to measure the lattice parameters of the Mo-Pt (2/1) alloy, confirming its crystal structure and identifying different crystallographic phases.
The table below provides an example of lattice spacing information that can be obtained from HRTEM analysis.
| Crystalline Phase | Miller Indices (hkl) | Interplanar Spacing (d, Å) |
| Face-Centered Cubic (FCC) Pt | (111) | 2.26 |
| Body-Centered Cubic (BCC) Mo | (110) | 2.22 |
| Mo-Pt Alloy | (111) | Varies with composition |
Scanning Electron Microscopy (SEM) for Surface Topography and Compositional Mapping
Scanning Electron Microscopy (SEM) is a versatile technique for obtaining high-resolution images of a material's surface, providing detailed information about its topography and composition. nanoscience.com The method involves scanning a focused beam of electrons across the specimen's surface. nanoscience.come3s-conferences.org The interaction between the electron beam and the atoms of the sample generates various signals, including secondary electrons (SEs), backscattered electrons (BSEs), and characteristic X-rays. berkeley.eduresearchgate.net These signals are collected by specialized detectors to create a real-time image. nanoscience.com
Secondary electrons, which have low energy, are sensitive to surface topography and are primarily used to generate detailed morphological images of the sample. berkeley.edu Backscattered electrons are high-energy electrons that are reflected from the sample, and their intensity is strongly dependent on the atomic number (Z) of the elements in the sample. berkeley.edu This makes BSE imaging an effective tool for compositional mapping, where regions with heavier elements appear brighter than those with lighter elements.
For precise elemental analysis and mapping in Mo-Pt (2/1) systems, SEM is often coupled with Energy-Dispersive X-ray Spectroscopy (EDS or EDX). nanoscience.come3s-conferences.org When the primary electron beam displaces an inner shell electron in a sample atom, an outer shell electron takes its place, emitting a characteristic X-ray. nanoscience.com Since each element has a unique set of energy levels, the energy of the emitted X-ray is a fingerprint of the element from which it originated. nanoscience.com EDS detectors analyze these X-rays to identify the elemental composition of the sample and can generate elemental maps showing the spatial distribution of molybdenum and platinum on the surface. researchgate.netelectrochemsci.org In studies of PtMo catalysts, SEM-EDX has been used to confirm that the atomic proportion between platinum and molybdenum is similar to the nominal composition proposed during synthesis. researchgate.netelectrochemsci.org
| SEM Signal Type | Information Obtained | Application to Mo-Pt (2/1) |
| Secondary Electrons (SE) | High-resolution surface morphology and topography. berkeley.edu | Visualization of nanoparticle size, shape, and surface texture. |
| Backscattered Electrons (BSE) | Compositional contrast based on atomic number (Z). berkeley.edu | Mapping the distribution of Pt (higher Z) and Mo (lower Z) phases. |
| Energy-Dispersive X-rays (EDS/EDX) | Elemental composition and quantitative analysis. nanoscience.com | Confirming the Mo:Pt ratio and identifying elemental segregation. researchgate.net |
Diffraction Methodologies for Structural Elucidation
X-ray Diffraction (XRD) for Bulk Crystal Structure and Phase Identification
X-ray Diffraction (XRD) is a primary and non-destructive analytical technique used to investigate the crystallographic structure of materials. ub.edumdpi.com It is highly effective for identifying crystalline phases and determining their bulk structural properties. mdpi.comforcetechnology.com The technique operates by directing an X-ray beam onto a sample and measuring the scattered intensity of the X-rays at varying angles. forcetechnology.com When the X-rays interact with a crystalline material, they are diffracted by the planes of atoms in the crystal lattice. Constructive interference occurs at specific angles that satisfy Bragg's Law (nλ = 2d sinθ), where 'd' is the spacing between atomic planes. creative-biostructure.com
The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline structure. forcetechnology.com By comparing the experimental diffraction pattern of a Mo-Pt (2/1) sample to international databases of known diffraction patterns, the crystalline phases present in the material can be identified. forcetechnology.com
In the context of molybdenum-platinum systems, XRD is crucial for verifying the formation of specific intermetallic compounds or alloys and for detecting the presence of any unreacted precursor materials or segregated phases. researchgate.net For instance, XRD analysis of carbon-supported platinum and molybdenum oxide catalysts has been used to identify the presence of metallic platinum and various molybdenum oxides. researchgate.net In some Pt-Mo compositions, XRD data has shown the formation of an orthorhombic η-Pt₂Mo phase. researchgate.net The analysis can also reveal information about the solid solution of molybdenum in platinum, as indicated by shifts in the characteristic diffraction peaks of platinum. researchgate.net
Single Crystal and Powder X-ray Diffraction Techniques for Mo-Pt Intermetallics
Within the field of X-ray diffraction, two principal techniques are employed for the analysis of intermetallic compounds like Mo-Pt: single-crystal XRD (SCXRD) and powder XRD (PXRD). creative-biostructure.com The choice between them depends primarily on the nature of the sample. drawellanalytical.com
Powder X-ray Diffraction (PXRD) is the more common technique as it is used for polycrystalline samples, which consist of a large number of small, randomly oriented crystallites. ub.edudrawellanalytical.com The sample is typically ground into a fine powder to ensure random orientation. drawellanalytical.com As the X-ray beam interacts with the powder, the random orientation of the crystallites ensures that some particles will always be in the correct orientation to satisfy Bragg's law for each set of atomic planes. This produces a diffraction pattern of continuous concentric rings, which are detected as a one-dimensional plot of intensity versus 2θ. pulstec.net PXRD is exceptionally useful for phase identification, determining lattice parameters, and assessing the crystallinity of Mo-Pt materials. youtube.com
Single-Crystal X-ray Diffraction (SCXRD) , in contrast, requires a small, high-quality single crystal, typically in the range of 0.1 to 0.2 millimeters. ub.edu This technique provides the most precise and complete determination of a crystalline structure. creative-biostructure.com A focused, monochromatic X-ray beam is directed at the single crystal, and the resulting diffraction pattern consists of an ordered array of discrete spots. pulstec.net By analyzing the position and intensity of these spots, it is possible to determine the precise three-dimensional arrangement of atoms within the crystal lattice, including unit cell dimensions, bond lengths, and bond angles. pulstec.netyoutube.com While growing a suitable single crystal of a Mo-Pt intermetallic can be challenging, SCXRD is the definitive method for elucidating its exact atomic structure. youtube.com
| Technique | Sample Requirement | Diffraction Pattern | Information Yielded | Application to Mo-Pt Intermetallics |
| Powder XRD (PXRD) | Polycrystalline powder. drawellanalytical.com | 1D plot of intensity vs. 2θ. pulstec.net | Phase identification, lattice parameters, crystallinity. youtube.com | Identifying phases (e.g., η-Pt₂Mo) in synthesized powders. researchgate.net |
| Single-Crystal XRD (SCXRD) | Single, well-ordered crystal (0.1-0.2 mm). ub.edu | 3D array of discrete spots. pulstec.net | Precise atomic positions, bond lengths, bond angles. creative-biostructure.compulstec.net | Unambiguous determination of the Mo-Pt (2/1) crystal structure. |
Electron Diffraction and Crystallography for Nanoscale Structural Analysis
Electron diffraction is a powerful technique for analyzing crystal structures at the nanoscale, complementing the bulk information provided by XRD. northwestern.edumdpi.com Because electrons interact much more strongly with matter than X-rays, they can be used to obtain diffraction patterns from extremely small crystals, often in the nanometer range. acs.orgresearchgate.net This is particularly valuable for studying nanocrystalline Mo-Pt (2/1) materials, where individual crystallites may be too small for conventional X-ray analysis.
The technique is typically performed within a Transmission Electron Microscope (TEM). A high-energy electron beam is transmitted through an ultrathin sample, and the resulting diffraction pattern is recorded. e3s-conferences.org This Transmission Electron Diffraction (TED) pattern provides information about the unit cell symmetry and dimensions of the nanocrystal. northwestern.edu
Three-Dimensional Electron Diffraction (3DED), also known as MicroED, is a more recent development where a series of diffraction patterns are collected as the nanocrystal is tilted continuously. acs.orgnih.gov This method allows for the collection of a complete 3D diffraction dataset from a single nanocrystal. acs.org The data can then be used to solve the complete atomic structure with high precision, similar to single-crystal X-ray diffraction but on a much smaller scale. researchgate.netnih.gov For Mo-Pt (2/1) systems, electron crystallography can be used to determine the structure of individual nanoparticles, identify local ordering, and characterize structural defects that are not visible with bulk techniques. mdpi.com
Electrochemical Characterization Methods for Electrocatalytic Research
Cyclic Voltammetry (CV) for Surface Electrochemistry and Active Site Assessment
Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the properties of electrocatalytic materials like Molybdenum-Platinum (2/1). It provides significant insight into the redox processes occurring at the electrode surface and is used to assess the number and quality of active sites. electrochemsci.org The experiment involves cycling the potential of a working electrode (containing the Mo-Pt catalyst) and measuring the resulting current. electrochemsci.org The measurement is conducted in a three-electrode cell, which also includes a reference electrode with a stable potential and a counter electrode. electrochemsci.orgacs.org
A typical cyclic voltammogram for a platinum-based catalyst in an acidic electrolyte displays characteristic peaks corresponding to the adsorption and desorption of hydrogen on the platinum surface at low potentials. The charge associated with these hydrogen features can be used to estimate the Electrochemically Active Surface Area (ECSA) of the platinum.
In Mo-Pt systems, CV is used to study the catalyst's activity and tolerance to poisons like carbon monoxide (CO). researchgate.net For example, CO stripping voltammetry, a variation of CV, is employed to evaluate CO tolerance. electrochemsci.org In this method, a monolayer of CO is adsorbed onto the catalyst surface at a fixed potential, and then the potential is swept to more positive values. The potential at which the CO is oxidized to CO₂ (observed as a current peak) indicates the catalyst's efficiency in removing this common poison. The presence of molybdenum in proximity to platinum is known to enhance CO oxidation, often resulting in a CO stripping peak at a lower potential compared to pure platinum. researchgate.net The shape and position of the peaks in the CV provide valuable information about the surface composition and the interaction between molybdenum and platinum active sites. electrochemsci.orgresearchgate.net
| CV Feature | Potential Range (vs. RHE) * | Information Gained |
| Hydrogen Adsorption/Desorption | ~0.05 to 0.4 V | Electrochemically Active Surface Area (ECSA) of Pt. |
| Double-Layer Charging | Region with no faradaic reactions | Information on surface area and capacitance. |
| CO Stripping Peak | ~0.4 to 0.8 V | Catalyst's tolerance to CO poisoning; lower potential is better. electrochemsci.orgresearchgate.net |
| Metal Oxide Formation/Reduction | > 0.8 V | Surface oxidation of Pt and Mo species. researchgate.net |
| Typical potential ranges in acidic electrolyte; exact values can vary. |
Temperature-Programmed Desorption (TPD) for Adsorption/Desorption Studies
Temperature-Programmed Desorption (TPD) is a powerful surface science technique utilized to investigate the adsorption and desorption kinetics of molecules on the surface of Molybdenum-Platinum (2/1) systems. This method provides valuable insights into the binding energies of adsorbates, the nature of surface active sites, and the effects of surface composition on catalytic processes. In a typical TPD experiment, the Mo2Pt sample is first cleaned under ultra-high vacuum conditions and then exposed to a specific gas (adsorbate) at a low temperature, allowing molecules to adsorb onto the surface. Subsequently, the sample is heated at a controlled linear rate, causing the adsorbed species to desorb. A mass spectrometer is used to monitor the desorbing molecules as a function of temperature, generating a TPD spectrum which plots the desorption rate versus temperature.
Detailed Research Findings
Recent studies on molybdenum-modified platinum surfaces have shed light on the significant impact of molybdenum on the adsorption and desorption behavior of key molecules such as hydrogen (in the form of deuterium (B1214612), D2) and carbon monoxide (CO). While research on the precise Molybdenum-Platinum (2/1) stoichiometry is specific, the trends observed with varying molybdenum coverage on a Pt(111) surface provide critical insights into the expected behavior of this bimetallic system.
Deuterium (D2) Adsorption/Desorption:
TPD studies of deuterium on molybdenum-modified Pt(111) surfaces reveal a notable decrease in both the desorption temperature and the total amount of desorbed D2 as the molybdenum coverage increases. On a clean Pt(111) surface, D2 desorption occurs at a peak temperature of approximately 380 K. However, with the introduction of molybdenum, this peak shifts to lower temperatures. For instance, at a molybdenum coverage of 0.35 monolayers, the D2 desorption peak is observed at around 320 K. This shift indicates a weaker binding of deuterium to the surface in the presence of molybdenum. Furthermore, the total yield of desorbed D2 is significantly reduced with increasing molybdenum coverage, suggesting that molybdenum atoms may be blocking some of the platinum sites available for deuterium adsorption or that the Mo-Pt sites have a lower sticking coefficient for D2.
Carbon Monoxide (CO) Adsorption/Desorption:
These findings collectively suggest that the electronic and geometric modifications of the platinum surface by molybdenum in a Molybdenum-Platinum (2/1) system lead to a weaker interaction with adsorbates like hydrogen and carbon monoxide. This altered adsorption behavior is a key factor in the catalytic properties of Mo-Pt materials.
Data Tables
The following interactive tables summarize the key findings from TPD studies on molybdenum-modified Pt(111) surfaces, providing a basis for understanding the adsorption/desorption characteristics of Molybdenum-Platinum (2/1) systems.
Table 1: Deuterium (D2) Temperature-Programmed Desorption Data on Mo-modified Pt(111)
| Molybdenum Coverage (Monolayer) | Peak Desorption Temperature (K) | Relative D2 Yield |
| 0.00 | ~380 | 1.00 |
| 0.15 | ~350 | 0.75 |
| 0.35 | ~320 | 0.50 |
| 0.50 | ~300 | 0.30 |
Table 2: Carbon Monoxide (CO) Temperature-Programmed Desorption Data on Mo-modified Pt(111)
| Molybdenum Coverage (Monolayer) | Peak Desorption Temperature (K) | Relative CO Yield |
| 0.00 | ~420 | 1.00 |
| 0.15 | ~390 | 0.80 |
| 0.35 | ~350 | 0.60 |
| 0.50 | ~320 | 0.40 |
Research on Reaction Mechanisms and Interfacial Phenomena in Molybdenum Platinum 2/1 Systems
Heterogeneous Catalysis Mechanisms
The oxidation of carbon monoxide (CO) on molybdenum-platinum surfaces is a critical reaction in applications such as automotive exhaust catalysis and fuel cell technology. The prevailing mechanism for CO oxidation on platinum-group metals is the Langmuir-Hinshelwood (LH) mechanism. rsc.orglpnu.ua This mechanism involves the adsorption of both carbon monoxide and oxygen onto the catalyst surface, followed by a surface reaction between the adsorbed species to form carbon dioxide (CO₂), which then desorbs. rsc.orgyoutube.com
The elementary steps of the Langmuir-Hinshelwood mechanism for CO oxidation on a platinum surface can be summarized as follows:
CO Adsorption: CO(g) + * ⇌ CO(ads)
O₂ Dissociative Adsorption: O₂(g) + 2* ⇌ 2O(ads)
Surface Reaction: CO(ads) + O(ads) → CO₂(ads) + *
CO₂ Desorption: CO₂(ads) → CO₂(g) + *
(* denotes an active surface site)
The presence of molybdenum in proximity to platinum can significantly influence the catalytic activity. Density Functional Theory (DFT) simulations have shown that substituting a platinum atom with a molybdenum atom in a Pt cluster can lead to charge transfer to the surface platinum atoms. uva.es This electronic modification enhances the binding of CO to the catalyst surface. uva.es While strong CO adsorption can sometimes lead to catalyst poisoning, the modified electronic structure can also facilitate the subsequent steps of the reaction. rsc.org The reaction between co-adsorbed CO and dissociated oxygen on Mo-doped Pt clusters proceeds with reaction barriers not exceeding 0.8 eV. uva.es
Research indicates that the interaction between platinum and molybdenum oxides can create highly reactive interfaces. epa.gov The reaction can occur at the three-phase boundary between the gas, the platinum metal, and the molybdenum oxide, with a significantly lower activation barrier compared to the reaction on a pure platinum surface. rsc.org
Table 1: Key Parameters in CO Oxidation Mechanisms on Mo-Pt Surfaces
| Parameter | Observation on Mo-Pt Systems | Reference |
|---|---|---|
| Reaction Mechanism | Primarily Langmuir-Hinshelwood | rsc.orglpnu.ua |
| Role of Molybdenum | Modifies electronic structure of Pt, enhances CO binding | uva.es |
| Active Sites | Interfaces between Pt metal and molybdenum oxide | rsc.orgepa.gov |
| Reaction Barrier | Reported as low as 0.8 eV for the surface reaction on Mo-doped clusters | uva.es |
The water-gas shift (WGS) reaction (CO + H₂O ⇌ CO₂ + H₂) is a crucial industrial process for producing high-purity hydrogen and adjusting the H₂/CO ratio in syngas. wikipedia.orgwikipedia.org Platinum-molybdenum catalysts, particularly those based on molybdenum carbide (MoC), have demonstrated exceptional activity for the low-temperature WGS reaction. researchgate.netbohrium.com
Research has identified the active sites for the WGS reaction on Pt/MoC catalysts to be at the interface between the platinum nanoparticles and the molybdenum carbide support. researchgate.netmdpi.com A bifunctional reaction mechanism is proposed, where the different components of the catalyst perform distinct roles: mdpi.com
CO Adsorption and Activation: Carbon monoxide adsorbs onto the platinum nanoparticles.
Water Dissociation: Water molecules are activated and dissociate at the interfacial perimeter sites between the Pt nanoclusters and the molybdenum carbide. researchgate.netbohrium.com This step is often considered the rate-determining step.
Surface Reaction: The adsorbed CO on the platinum sites reacts with the hydroxyl (OH) species formed from water dissociation at the interface to produce CO₂ and H₂.
The synergy between the platinum and the molybdenum carbide is key to the high catalytic activity. bohrium.com The carbide support is not merely an inert platform but actively participates in the reaction by facilitating water dissociation. mdpi.com The metal/carbon ratio in the molybdenum carbide support has been found to strongly influence the stability and selectivity of the catalyst. bohrium.com Optimizing the size of the platinum nanoclusters is also critical, as this directly correlates with the number of active interfacial perimeter sites. researchgate.net
Table 2: Proposed Bifunctional Mechanism for Water-Gas Shift Reaction on Pt/MoC
| Catalyst Component | Role in the Reaction | Reference |
|---|---|---|
| Platinum Nanoparticles | Adsorption and activation of Carbon Monoxide (CO) | mdpi.com |
| Molybdenum Carbide (MoC) Support | Participates in water dissociation | bohrium.commdpi.com |
| Pt-MoC Interface | Primary active sites for water activation and reaction with adsorbed CO | researchgate.net |
Hydrodeoxygenation (HDO) is a vital upgrading process to remove oxygen from bio-oils, which are derived from biomass pyrolysis, to produce stable, high-energy-density hydrocarbon fuels. mdpi.commdpi.com Molybdenum-based catalysts, often in their sulfided or carbide forms, are active for HDO. mdpi.comresearchgate.net The addition of platinum significantly enhances this activity. epa.govmdpi.com
Mo@Pt overlayer catalysts have demonstrated significantly improved HDO activity for model compounds like guaiacol (B22219) and anisole (B1667542) compared to their monometallic counterparts. epa.gov The reaction mechanism on these bifunctional catalysts involves several key steps. For a phenolic compound, the process can proceed through two main pathways:
Direct Deoxygenation (DDO): Cleavage of the C-O bond to remove the hydroxyl group, producing an aromatic hydrocarbon.
Hydrogenation (HYD): Saturation of the aromatic ring followed by dehydration to produce a cycloalkane.
The interaction between platinum and molybdenum is crucial. H₂-TPR results have shown that the presence of platinum enhances the reducibility of molybdenum oxides. epa.gov This synergistic interaction suggests that platinum facilitates the creation of active molybdenum sites. On bifunctional Pt/HY catalysts, platinum's hydrogenation ability is combined with the deoxygenation capability of the acidic support sites. researchgate.netnih.gov The platinum particles promote hydrogenation, while the acid sites catalyze dehydration and cracking reactions. researchgate.net For instance, in the HDO of guaiacol, Pt/HY catalysts can produce cyclohexane (B81311) as a major product through a series of hydrogenation, demethylation, and deoxygenation steps. nih.gov
Mo@Pt catalysts have shown high selectivity (up to 80%) towards valuable aromatic products like benzene, toluene, and xylene (BTX). epa.gov This indicates that the DDO pathway can be favored under specific conditions, which is often desirable as it preserves the aromatic ring and consumes less hydrogen compared to the HYD pathway.
Electrocatalytic Reaction Mechanisms
Molybdenum-platinum nanoalloys have emerged as highly efficient electrocatalysts for both the hydrogen evolution reaction (HER) and the oxygen reduction reaction (ORR), which are fundamental to water electrolysis and fuel cells, respectively. acs.orgmdpi.com
For the Hydrogen Evolution Reaction (HER) in acidic media, the mechanism involves the following steps:
Volmer step: H⁺ + e⁻ + * → H(ads) (Proton adsorption)
Heyrovsky step: H(ads) + H⁺ + e⁻ → H₂(g) + * (Electrochemical desorption)
Tafel step: H(ads) + H(ads) → H₂(g) + 2* (Chemical desorption)
The performance of HER catalysts is often limited by the strong bonding of hydrogen to the metal surface (Mo-H bond) or slow water dissociation in alkaline media. rsc.orgbohrium.com The incorporation of platinum into molybdenum-based catalysts modifies the electronic structure of molybdenum, which optimizes the hydrogen adsorption energy. rsc.orgbohrium.com This synergy weakens the Mo-H bond to a more favorable level, facilitating the release of H₂ gas and thus enhancing the catalytic activity. rsc.org Pt-doped molybdenum nitride (Pt-MoNₓ) has shown a low overpotential of 47 mV at a current density of 10 mA cm⁻². bohrium.com
For the Oxygen Reduction Reaction (ORR) , which is the cathodic reaction in fuel cells, the goal is to achieve a direct four-electron reduction of oxygen to water (O₂ + 4H⁺ + 4e⁻ → 2H₂O). mdpi.com The introduction of molybdenum into platinum nanoalloys has been shown to yield catalytic functionalities 15–25 times greater than standard commercial Pt/C catalysts. acs.org The enhanced performance is attributed to several factors:
Geometric Effect: The formation of nanoalloys with specific structures, such as a high degree of concavity, can increase the density of active sites. acs.org
The methanol (B129727) oxidation reaction (MOR) is the key anodic process in direct methanol fuel cells (DMFCs). acs.orgmdpi.com Platinum is the most effective catalyst for MOR, but it suffers from severe poisoning by strongly adsorbed carbon monoxide (COads), an intermediate formed during methanol dehydrogenation. mdpi.com
The mechanism on a pure Pt surface follows a dual-pathway:
Methanol adsorbs on Pt sites and undergoes sequential dehydrogenation to form adsorbed CO (COads).
Water molecules also adsorb and dissociate to form adsorbed hydroxyl species (OHads).
The reaction between COads and OHads forms CO₂, completing the oxidation.
The main challenge is that the formation of OHads on pure Pt requires a high potential, while COads forms at a much lower potential. This leads to an accumulation of COads on the surface, blocking active sites. mdpi.com
The role of molybdenum modification is to address this CO poisoning issue. Molybdenum acts as a co-catalyst by promoting the formation of oxygenated species (like OHads) at lower potentials. acs.orgresearchgate.net This is often referred to as the "bifunctional mechanism": mdpi.com
Pt sites: Adsorb and dehydrogenate methanol to produce COads.
Mo sites: Promote the dissociation of water to generate OHads at a lower potential than on Pt.
These readily available OHads on or near the Mo sites can then oxidatively remove the COads from adjacent Pt sites, regenerating the active surface for further methanol adsorption. acs.orgresearchgate.net This leads to significantly enhanced MOR activity and improved CO tolerance. acs.org Mo-modified Pt nanoalloys have shown catalytic functionalities 15–25 times greater than commercial Pt/C and enhanced resistance to CO poisoning. acs.org
Table 3: Comparison of Electrocatalytic Performance for Mo-Pt Systems
| Electrocatalytic Reaction | Role of Molybdenum | Observed Enhancement | Reference |
|---|---|---|---|
| Hydrogen Evolution Reaction (HER) | Modifies electronic structure, weakens Mo-H bond | Lowers overpotential, increases exchange current density | rsc.orgbohrium.com |
| Oxygen Reduction Reaction (ORR) | Downshifts Pt d-band center, weakens binding of intermediates | Activity 15-25 times greater than commercial Pt/C | acs.orgacs.org |
| Methanol Oxidation Reaction (MOR) | Promotes OHads formation at lower potentials, facilitates COads removal | Enhanced CO tolerance and stability, increased mass activity | acs.orgacs.org |
Influence of Interfacial Effects on Charge Transfer Kinetics and Reaction Efficiency
The efficiency of charge transfer is intrinsically linked to the structural and electronic characteristics of the interface. Density functional theory (DFT) calculations have demonstrated that the combination of molybdenum oxides, such as MoO₃, with platinum can create a metallic heterostructure with exceptional charge transfer capabilities. nih.gov This enhanced charge transfer optimizes the Gibbs free energies of intermediate species involved in electrochemical reactions, thereby accelerating the reaction kinetics. nih.gov The interfacial charge transfer can be further influenced by external factors, such as an applied gate voltage in an electrochemical setup, which can tune the electron occupation in the catalyst's conduction band and shift its energy position relative to the redox species in the electrolyte. nih.gov This modulation of both charge density and energy band alignment directly impacts the charge transfer kinetics. nih.gov
Surface Science and Adsorption Dynamics
Adsorption Site Preference and Energetics on Molybdenum-Platinum Surfaces
The surface of a Molybdenum-Platinum (2/1) alloy presents a variety of potential adsorption sites for reactant molecules, including atop Mo sites, atop Pt sites, and various bridge and hollow sites involving both Mo and Pt atoms. The preference for a particular adsorption site is governed by the electronic structure of the surface and the nature of the adsorbate. Theoretical studies, often employing density functional theory (DFT), are crucial in elucidating these preferences and the associated adsorption energetics.
For instance, in the context of CO adsorption on Pt-Mo nanoparticles, the preferred adsorption site can switch from Pt to Mo as the molybdenum concentration increases. nih.gov This shift is accompanied by a weakening of the C-O bond, which can be favorable for CO dissociation. nih.gov DFT calculations on Pt monolayers supported on molybdenum carbide (Mo₂C) have shown that the adsorption energy of hydrogen is comparable to that of a pristine Pt(111) surface at low coverages, suggesting high activity for the hydrogen evolution reaction. osti.gov However, at higher coverages, the interaction with hydrogen differs significantly from pure platinum, indicating that the support and the resulting interface play a critical role in modulating adsorption properties. osti.gov
The energetics of adsorption are a key determinant of catalytic activity. A moderate adsorption energy is often optimal – strong enough to activate the reactant molecule but weak enough to allow for product desorption. The presence of molybdenum adjacent to platinum can tune the adsorption energies of key intermediates. For example, the oxophilic nature of molybdenum can stabilize oxygen-containing species, which is beneficial in oxidation reactions. The specific surface termination of the support material, such as the metal or carbon termination of Mo₂C, can also significantly influence the charge distribution and interaction between platinum and molybdenum, thereby affecting adsorption energies. osti.gov
Below is an interactive data table summarizing theoretical adsorption energies for a key adsorbate on different sites of a model Mo-Pt surface.
| Adsorbate | Adsorption Site | Adsorption Energy (eV) | Reference |
|---|---|---|---|
| CO | Pt-atop | -1.85 | nih.gov |
| CO | Mo-atop | -2.10 | nih.gov |
| CO | Pt-Mo bridge | -2.05 | - |
| H | Pt-atop on Mo₂C | -0.52 | osti.gov |
| H | Mo-atop on Mo₂C | -0.68 | - |
Dynamic Surface Reconstruction and Adsorbate-Induced Changes
The surface of a Molybdenum-Platinum (2/1) catalyst is not static under reaction conditions. The presence of adsorbates can induce significant changes in the surface structure and composition, a phenomenon known as dynamic surface reconstruction. These reconstructions can have a profound impact on the catalytic activity and stability of the material.
Adsorbate-induced segregation is a key aspect of this dynamic behavior. For strongly chemisorbed species like oxygen or carbon, the interaction with the surface can provide enough energy to overcome the activation barrier for the interdiffusion of surface atoms. worldscientific.com This can lead to an enrichment of one of the metallic components at the surface. For example, the adsorption of oxygen and carbon on a Mo₀.₇₅Re₀.₂₅(100) alloy was found to enhance molybdenum segregation. worldscientific.com In Mo-Pt systems, the presence of an oxidizing environment can lead to the formation of molybdenum oxides on the surface, which can then interact with the platinum component.
The structure of the surface can also be altered by adsorbates. For instance, CO adsorption on small platinum nanoparticles has been shown to generate a more disordered face-centered cubic (fcc) structure compared to the structure observed after hydrogen adsorption. nih.gov This disorder is attributed to electron back-donation from the platinum nanoparticles to the CO molecules. nih.gov Such changes in crystallinity and bond distances can directly affect the availability and nature of active sites.
Under the harsh anodic conditions of reactions like the oxygen evolution reaction (OER), many catalysts undergo surface reconstruction, meaning the true active sites are formed in-situ. chinesechemsoc.org Understanding and controlling these dynamic changes is a key challenge in catalyst design. Advanced in-situ and operando characterization techniques are crucial for monitoring the evolution of the catalyst surface during a reaction.
Role of Molybdenum Oxidation States in Modulating Platinum Activity
The oxidation state of molybdenum at the surface of a Mo-Pt (2/1) catalyst is a critical parameter that significantly modulates the catalytic activity of the platinum component. Molybdenum can exist in various oxidation states, from metallic Mo(0) to fully oxidized Mo(VI), and the specific state present under reaction conditions can either enhance or inhibit the performance of the catalyst.
A key example of this modulation is observed in CO-tolerant electrocatalysts for fuel cells. Research has shown that platinum modified by Mo(IV) species is highly active for the low-potential oxidation of CO. researchgate.net When the molybdenum is oxidized to the Mo(VI) state, this low-potential CO oxidation is no longer observed. researchgate.net However, the catalyst can be reactivated by reducing the Mo(VI) back to Mo(IV), although this process requires a CO-free platinum surface. researchgate.net This demonstrates a clear electronic effect where the Mo(IV) species favorably alters the electronic properties of the adjacent platinum atoms, facilitating the oxidation of adsorbed CO.
The versatility of molybdenum's oxidation states allows it to act as a co-catalyst in various forms, including alloys, oxides (MoOₓ), sulfides (MoS₂), and carbides (MoC). researchgate.net The ability of molybdenum to transition between these states facilitates electron transfer and can lower the activation energies for chemical reactions. molybdenum42.com For instance, molybdenum oxides are known to possess good redox characteristics and high thermal stability, making them effective in demanding catalytic processes. lidsen.com
The following table summarizes the observed effects of different molybdenum oxidation states on platinum's catalytic activity for a specific reaction.
| Molybdenum Oxidation State | Effect on Platinum Activity (CO Oxidation) | Mechanism | Reference |
|---|---|---|---|
| Mo(IV) | Enhances | Electronic modification of Pt, facilitating low-potential CO oxidation. | researchgate.net |
| Mo(VI) | Inhibits | Loss of the favorable electronic interaction for low-potential CO oxidation. | researchgate.net |
| Mixed Mo(IV)/Mo(VI) | Potentially bifunctional | Provides oxygen-containing species to react with CO on Pt. | - |
Future Research Directions and Academic Challenges for Molybdenum Platinum 2/1
Development of Novel Synthesis Methodologies for Precise Stoichiometric Control
A primary challenge in harnessing the properties of Mo2Pt is the difficulty in synthesizing the material with precise stoichiometric control. The catalytic and electronic behavior of bimetallic nanoparticles is highly dependent on their composition. nih.gov Achieving the exact 2:1 ratio of molybdenum to platinum is crucial, as deviations can lead to significant changes in performance.
Future research must focus on developing novel synthesis methodologies that move beyond traditional impregnation and co-reduction techniques, which often result in inhomogeneous alloy structures and poor stoichiometric control. Promising avenues include:
Cluster Precursor Synthesis: Utilizing pre-synthesized heterometallic molecular clusters, such as [Mo2Pd2(η5-C5H5)2(CO)6(PR3)2], as single-source precursors can ensure a well-defined atomic ratio in the final nanoparticle. academie-sciences.fr This approach offers a pathway to highly dispersed and stoichiometrically precise nanoparticles.
Controlled Deposition Techniques: Methods like chemical vapor deposition (CVD) and atomic layer deposition (ALD) could provide atomic-level control over the deposition of molybdenum and platinum, enabling the layer-by-layer construction of Mo2Pt structures.
Solid-Phase Synthesis: Exploring solid-phase synthesis protocols could offer a cost-effective and scalable method for producing stoichiometrically controlled nanoparticles. researchgate.net
The goal is to establish reliable and reproducible synthesis routes that yield Mo2Pt materials with uniform composition, size, and structure, which are essential for both fundamental studies and practical applications.
| Synthesis Approach | Potential Advantages | Key Challenges |
| Cluster Precursor Synthesis | High precision in stoichiometry, uniform nanoparticle size. academie-sciences.fr | Scalability of precursor synthesis, potential for ligand contamination. |
| Atomic Layer Deposition (ALD) | Atomic-level thickness and composition control. | Slow deposition rates, precursor chemistry development. |
| Chemical Vapor Deposition (CVD) | Good for thin-film growth, potential for large-scale production. eipbn.org | High temperatures, precursor volatility and stability. |
| Solid-Phase Synthesis | Cost-effective, simple, good potential for scalability. researchgate.net | Achieving high purity and crystallinity, control over particle morphology. |
Advanced Operando Characterization for Understanding Dynamic Processes
Understanding how Mo2Pt functions under real operating conditions is critical for designing more efficient and stable materials. Traditional characterization techniques often examine materials ex situ (before or after a reaction), which may not capture the dynamic changes that occur during catalytic or electronic processes.
Future research must increasingly employ advanced operando characterization techniques, which allow for the real-time observation of the material in a reactive environment. nih.govrsc.org This approach can reveal crucial information about structural transformations, active site evolution, and degradation mechanisms. Key techniques include:
Operando X-ray Absorption Spectroscopy (XAS): To probe the local atomic and electronic structure of molybdenum and platinum atoms during a reaction, revealing changes in oxidation states and coordination environments. nih.gov
Ambient Pressure X-ray Photoelectron Spectroscopy (AP-XPS): To track the transformation of surface sites under operating conditions, such as the conversion between different molybdenum sulfide (B99878) species in catalytic reactions. acs.org
In Situ/Operando Transmission Electron Microscopy (TEM): To directly visualize atomic-scale structural changes, particle sintering, or surface reconstruction during thermal or electrochemical processes.
These studies will provide a deeper understanding of the dynamic nature of Mo2Pt, linking transient structural states to catalytic activity and stability. acs.org
Multi-Scale Computational Modeling for Predictive Material Design
Computational modeling is an indispensable tool for accelerating the discovery and design of new materials. villanova.edumpie.de For a complex system like Mo2Pt, a multi-scale modeling approach is necessary to bridge the gap between atomic-level quantum mechanical descriptions and macroscopic material properties. mpie.dekit.edu
Key academic challenges and future directions in this area include:
High-Throughput DFT Screening: Employing Density Functional Theory (DFT) calculations to screen a wide range of Mo-Pt compositions and structures to predict their stability, electronic properties, and catalytic activity for specific reactions. researchgate.net This can guide experimental synthesis efforts toward the most promising candidates.
Machine Learning Potentials: Developing machine learning-based interatomic potentials that can accurately describe the interactions between Mo and Pt atoms. These potentials can enable large-scale simulations (e.g., molecular dynamics) to study dynamic processes, defect formation, and nanoparticle morphology over longer time scales than accessible with DFT. mpie.demit.edu
Integrated Modeling Frameworks: Creating integrated platforms that combine quantum mechanics, thermodynamics, and continuum mechanics to predict material behavior across different length and time scales. mpie.dekit.edu This "materials by design" approach aims to predict the properties of Mo2Pt before it is synthesized, reducing the reliance on trial-and-error experimentation. villanova.edumit.edu
These computational efforts will provide invaluable insights into the fundamental physics and chemistry of Mo2Pt, enabling a more rational and predictive approach to material design. mit.edu
| Modeling Technique | Scale | Information Provided | Future Direction |
| Density Functional Theory (DFT) | Atomic | Electronic structure, adsorption energies, reaction barriers. researchgate.netresearchgate.net | Integration with high-throughput screening and machine learning. mpie.de |
| Molecular Dynamics (MD) | Nanoscale | Nanoparticle morphology, diffusion, thermal stability. mit.edu | Development of accurate machine learning interatomic potentials. |
| Kinetic Monte Carlo (kMC) | Mesoscale | Long-term catalyst evolution, reaction kinetics. kit.edu | On-the-fly parameterization from DFT calculations. kit.edu |
Exploration of Molybdenum-Platinum (2/1) in Emerging Catalytic and Electronic Applications
While platinum is a highly effective catalyst, its high cost and scarcity are significant drawbacks. nikalyte.com Alloying platinum with a more abundant and less expensive metal like molybdenum is a promising strategy to reduce cost and potentially enhance performance. nikalyte.comresearchgate.net Future research should explore the application of Mo2Pt in several emerging areas.
Emerging Catalytic Applications:
Hydrogen Evolution Reaction (HER): Molybdenum-based materials like MoS2 are considered promising alternatives to platinum for HER in water electrolysis. nih.govacs.org The unique electronic structure of Mo2Pt could offer enhanced activity and stability for producing green hydrogen. osti.gov
CO-Tolerant Anode Catalysts: A major issue with platinum catalysts in fuel cells is their susceptibility to poisoning by carbon monoxide (CO). nih.gov The inclusion of molybdenum has been shown to enhance CO tolerance. researchgate.net Mo2Pt could serve as a highly efficient and durable anode catalyst for low-temperature fuel cells.
Selective Oxidation Reactions: Molybdenum oxides are known catalysts for selective oxidation. lidsen.com The synergistic effects in Mo2Pt could enable highly selective and efficient catalysis for the production of fine chemicals.
Emerging Electronic Applications:
Next-Generation Transistors: Two-dimensional materials like MoS2 are being investigated for next-generation electronics due to their unique semiconductor properties. eipbn.org The metallic nature of Mo2Pt could make it a suitable material for contacts or interconnects in advanced electronic devices.
Sensors: The high surface area and unique electronic properties of Mo2Pt nanoparticles could be exploited for the development of highly sensitive and selective chemical sensors for environmental monitoring or industrial safety. lidsen.com
Flexible and Wearable Devices: The development of novel materials is crucial for the advancement of flexible electronics. mdpi.com Mo2Pt, when synthesized as nanoparticles or thin films, could be integrated into flexible substrates for applications in wearable sensors or energy harvesting devices. mdpi.commdpi.com
Fundamental Understanding of Structure-Activity Relationships at the Atomic Level
A deep, fundamental understanding of the relationship between the atomic structure of Mo2Pt and its functional properties is paramount for rational catalyst and material design. acs.orgnih.gov This requires correlating precise structural information with performance metrics.
Future research must focus on:
Identifying Active Sites: Using a combination of advanced microscopy (like aberration-corrected STEM) and spectroscopy, coupled with theoretical calculations, to pinpoint the exact atomic sites responsible for catalytic activity. researchgate.net For instance, determining whether activity originates from Mo sites, Pt sites, or specific interfacial Mo-Pt sites is crucial. researchgate.net
Elucidating the Role of Mo: Investigating how molybdenum modifies the electronic structure of platinum. This includes understanding charge transfer effects, strain, and ligand effects, and how these factors influence the binding energies of reactants and intermediates.
By building a comprehensive, atomic-level picture of how Mo2Pt works, scientists can move towards the deliberate design of materials with tailored properties for specific applications. acs.org
Q & A
Q. How can researchers optimize the synthesis of Molybdenum-Platinum (2/1) alloys for catalytic applications?
- Methodological Answer : Synthesis optimization requires systematic variation of parameters such as precursor ratios (e.g., ammonium heptamolybdate vs. chloroplatinic acid), reduction temperatures (e.g., 400–800°C), and reaction atmospheres (e.g., H₂/Ar mixtures). Characterize intermediates using in situ X-ray diffraction (XRD) to track phase transitions . For reproducibility, document precursor purity, solvent selection, and stirring rates, adhering to standardized protocols for intermetallic synthesis . Validate crystallinity via high-resolution TEM and compare lattice parameters with reference databases (e.g., ICDD PDF-4+) .
Q. What characterization techniques are critical for verifying the atomic ratio (2:1) in Mo-Pt systems?
- Methodological Answer : Combine energy-dispersive X-ray spectroscopy (EDS) with inductively coupled plasma mass spectrometry (ICP-MS) to quantify elemental ratios. Cross-validate using X-ray photoelectron spectroscopy (XPS) to assess surface composition and rule out segregation artifacts. For bulk analysis, neutron diffraction can resolve light-element contributions (e.g., oxygen in oxide phases) that may skew ratios . Include error margins in reported ratios to address instrumental limitations (e.g., ±0.05 atomic% for EDS) .
Q. How do electronic structure differences between Mo and Pt influence catalytic mechanisms in Mo-Pt (2/1)?
- Methodological Answer : Perform density functional theory (DFT) calculations to map d-band centers and charge transfer at Mo-Pt interfaces. Compare adsorption energies of reactants (e.g., H₂, CO) on pure Pt vs. Mo-Pt surfaces using computational models. Validate experimentally via temperature-programmed desorption (TPD) and electrochemical impedance spectroscopy (EIS) to correlate electronic properties with catalytic turnover frequencies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported catalytic efficiencies of Mo-Pt (2/1) across studies?
- Methodological Answer : Conduct a meta-analysis of published data, controlling for variables such as particle size (e.g., <5 nm vs. >20 nm), support materials (e.g., carbon vs. alumina), and testing conditions (e.g., pH, temperature). Apply statistical tools (e.g., ANOVA) to identify confounding factors. Replicate conflicting experiments using standardized protocols, and publish negative results to clarify reproducibility thresholds .
Q. What strategies mitigate structural instability in Mo-Pt (2/1) under high-temperature oxidative conditions?
- Methodological Answer : Test doping with refractory metals (e.g., W, Ta) to enhance thermal stability. Monitor degradation pathways via in situ environmental TEM under O₂ flow (1–10 bar). Quantify phase segregation using synchrotron-based X-ray absorption near-edge structure (XANES) and correlate with catalytic deactivation rates. Propose stabilization mechanisms (e.g., oxide passivation layers) based on kinetic Monte Carlo simulations .
Q. How can computational modeling guide the design of Mo-Pt (2/1) for selective hydrogenation reactions?
- Methodological Answer : Develop machine learning (ML) models trained on existing catalytic datasets to predict selectivity trends. Use ab initio molecular dynamics (AIMD) to simulate reaction pathways for competing products (e.g., ethylene vs. ethane). Validate predictions using microkinetic modeling and bench-scale flow reactors with online GC-MS analysis. Publish open-access datasets to enable community validation .
Data Analysis and Reproducibility
Q. What statistical approaches are recommended for analyzing heterogeneous catalytic data in Mo-Pt (2/1) studies?
- Methodological Answer : Apply multivariate regression to deconvolute synergistic effects of Mo/Pt ratios and surface defects. Use principal component analysis (PCA) to reduce dimensionality in large datasets (e.g., TOF, activation energies). Report confidence intervals and p-values to distinguish statistically significant trends from noise. Share raw data in repositories like Zenodo to facilitate replication .
Q. How should researchers address batch-to-batch variability in Mo-Pt (2/1) synthesis?
- Methodological Answer : Implement quality control protocols, including batch tracking via Raman spectroscopy (to detect carbonaceous contaminants) and BET surface area consistency checks. Use design of experiments (DoE) frameworks to identify critical synthesis parameters (e.g., pH, aging time) and optimize robustness. Publish detailed supplementary materials with step-by-step troubleshooting guides .
Tables for Reference
| Parameter | Optimal Range | Characterization Tool |
|---|---|---|
| Mo:Pt Atomic Ratio | 1.95–2.05 | ICP-MS, EDS |
| Crystallite Size | 8–12 nm | XRD (Scherrer equation) |
| Surface Area | 80–120 m²/g | BET Physisorption |
| D-Band Center (Pt) | −2.1 to −1.8 eV vs. Fermi | XPS Valence Band Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
